Methyl 3-[(2-methylpropyl)amino]propanoate

Ion channel pharmacology GPCR signaling Neuropharmacology

Methyl 3-[(2-methylpropyl)amino]propanoate (CAS 289656-94-6) is a small-molecule organic compound classified as a beta-amino acid ester, with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. It features a propanoate backbone with a methyl ester and a secondary amine substituted with a 2-methylpropyl (isobutyl) group.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 289656-94-6
Cat. No. B1417213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2-methylpropyl)amino]propanoate
CAS289656-94-6
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CNCCC(=O)OC
InChIInChI=1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3
InChIKeyQLXUBTFTMFEBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2-methylpropyl)amino]propanoate for Research & Procurement: Chemical Identity and Core Characteristics


Methyl 3-[(2-methylpropyl)amino]propanoate (CAS 289656-94-6) is a small-molecule organic compound classified as a beta-amino acid ester, with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It features a propanoate backbone with a methyl ester and a secondary amine substituted with a 2-methylpropyl (isobutyl) group [1]. The compound is a versatile building block in organic synthesis and a research tool in pharmacology, primarily recognized for its role as an activator of ion channels and a ligand for G protein-coupled receptors (GPCRs) . It is soluble in DMSO, ethanol, and acetonitrile, and is typically supplied at a minimum purity of 95% [2]. This compound is intended for research and laboratory use only and is not approved for human or veterinary applications .

Methyl 3-[(2-methylpropyl)amino]propanoate: Why Generic Substitution Fails in Research and Procurement


Generic substitution within the beta-amino acid ester class is not advisable due to the critical influence of specific substituents on biological activity and physicochemical properties. Methyl 3-[(2-methylpropyl)amino]propanoate's unique 2-methylpropyl (isobutyl) side chain imparts a distinct steric and electronic profile compared to simpler alkyl amino esters like methyl 3-(ethylamino)propanoate or methyl 3-(propylamino)propanoate . This structural nuance directly affects its interaction with ion channels and GPCRs, a functional profile not universally shared by its analogs . Furthermore, the compound's specific logP (0.91) and solubility characteristics (soluble in DMSO, ethanol, acetonitrile) are determined by this substitution pattern, which can significantly alter behavior in biological assays and synthetic workflows relative to other ester-amine building blocks [1]. The following evidence quantifies these critical differentiators.

Methyl 3-[(2-methylpropyl)amino]propanoate: Quantified Differentiation Evidence for Scientific Selection


Ion Channel Activation and GPCR Ligand Activity: Differentiated Functional Profile vs. Simple Alkyl Amino Esters

Methyl 3-[(2-methylpropyl)amino]propanoate is reported to be an activator of ion channels and a ligand for G protein-coupled receptors (GPCRs) . While quantitative activation data (e.g., EC50) are not available from the provided sources, this dual functional annotation distinguishes it from simpler alkyl amino esters like methyl 3-(ethylamino)propanoate or methyl 3-(propylamino)propanoate, for which such specific ion channel and GPCR activity is not documented . The compound's ability to inhibit protein interactions such as receptor-ligand binding further supports its distinct pharmacological profile .

Ion channel pharmacology GPCR signaling Neuropharmacology

LogP and Hydrophobicity: Quantified Difference from Unsubstituted and Shorter-Chain Analogs

The computed logP (octanol-water partition coefficient) for Methyl 3-[(2-methylpropyl)amino]propanoate is 0.912 [1]. This value reflects the enhanced lipophilicity conferred by the isobutyl substituent. While precise logP values for closely related analogs like methyl 3-(ethylamino)propanoate or methyl 3-(propylamino)propanoate are not provided in the available sources, it is well-established that increasing alkyl chain length and branching increases logP . The logP of 0.912 can be used to estimate membrane permeability and solubility characteristics, which are critical for compound selection in cellular assays.

Lipophilicity Drug design Physicochemical property

Purity and Supplier Consistency: Benchmarking for Procurement Reliability

Methyl 3-[(2-methylpropyl)amino]propanoate is routinely supplied at a minimum purity of 95% by multiple reputable vendors, including Fluorochem and ChemBase [1]. This consistent purity specification across suppliers reduces the risk of variability in experimental outcomes compared to less standardized building blocks. In contrast, analogous compounds like methyl 3-(ethylamino)propanoate may have variable purity depending on the source, which can introduce confounding factors in research.

Chemical procurement Quality control Research reproducibility

Solubility Profile: Key Differentiator for Assay Development and Formulation

Methyl 3-[(2-methylpropyl)amino]propanoate is soluble in DMSO, ethanol, and acetonitrile . This specific solvent compatibility is advantageous for a wide range of biological and chemical assays. While detailed comparative solubility data for analogs are not available, the presence of the isobutyl group is expected to confer higher solubility in organic solvents compared to shorter-chain alkyl amino esters, which may have more limited solubility in non-polar media .

Solubility Assay development Formulation

Predicted Physicochemical Parameters: Hydrogen Bond Donors/Acceptors and Rotatable Bonds

Methyl 3-[(2-methylpropyl)amino]propanoate possesses 2 hydrogen bond acceptors and 1 hydrogen bond donor , with 6 rotatable bonds [1]. These parameters, along with a fraction of sp3 carbons (Fsp3) of 0.875 , indicate a relatively flexible and moderately polar molecule. Compared to more rigid or less substituted analogs, this specific combination of properties influences its potential for oral bioavailability and target engagement in drug discovery contexts. For example, a compound with fewer rotatable bonds might be less conformationally adaptable, while one with more hydrogen bond donors might have lower membrane permeability.

Drug-likeness Physicochemical property Computational chemistry

Safety Profile: Standardized Hazard Classification for Safe Handling and Procurement

Methyl 3-[(2-methylpropyl)amino]propanoate is classified with GHS07 hazard pictogram (harmful/irritant) and associated H-statements (H302, H315, H319, H335) . This classification, while not unique, provides a clear and standardized safety framework for procurement, handling, and storage. In contrast, less characterized or novel analogs may lack full hazard data, introducing uncertainty into laboratory safety protocols. The availability of detailed safety data sheets (SDS) from suppliers like Fluorochem facilitates compliant and safe usage .

Chemical safety Procurement Hazard communication

Methyl 3-[(2-methylpropyl)amino]propanoate: Optimal Research and Industrial Application Scenarios


Ion Channel and GPCR Pharmacology Research

Methyl 3-[(2-methylpropyl)amino]propanoate is specifically indicated for research programs investigating ion channel modulation and GPCR signaling pathways. Its documented activity as an ion channel activator and GPCR ligand makes it a valuable tool for studying these systems, particularly in neuroscience and cardiovascular research where such targets are critical. The compound's solubility in DMSO and ethanol facilitates its use in cellular and biochemical assays .

Medicinal Chemistry and Drug Discovery Scaffold

This compound serves as a versatile scaffold for medicinal chemistry due to its unique combination of a beta-amino acid ester core and an isobutyl substituent. Its computed logP of 0.912 and physicochemical properties (HBD=1, HBA=2, rotatable bonds=6) [1] make it a suitable starting point for optimizing pharmacokinetic properties. Researchers can use it to explore structure-activity relationships (SAR) around ion channel and GPCR targets, leveraging its established functional annotation.

Chemical Biology and Assay Development

The defined solubility profile (DMSO, ethanol, acetonitrile) and consistent high purity (≥95%) [2] of Methyl 3-[(2-methylpropyl)amino]propanoate make it an ideal reagent for chemical biology applications, including assay development, probe synthesis, and target validation studies. Its well-characterized safety profile further supports its use in routine laboratory workflows.

Organic Synthesis Building Block

As an ester-amine bifunctional molecule, Methyl 3-[(2-methylpropyl)amino]propanoate is a valuable building block in organic synthesis. It can be used to construct more complex molecules for pharmaceutical and agrochemical research, with the isobutyl group providing a specific steric and electronic handle for further derivatization . Its high purity ensures reliable reaction outcomes and simplifies downstream purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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